molecular formula C20H20Cl2N2 B14222929 2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indole CAS No. 827016-63-7

2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indole

Cat. No.: B14222929
CAS No.: 827016-63-7
M. Wt: 359.3 g/mol
InChI Key: COYVRVQBPILDCP-UHFFFAOYSA-N
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Description

2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indole is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the 2,6-dichlorophenyl and piperidinyl groups further enhances its potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indole typically involves multiple steps starting from commercially available precursors. One common route involves the following steps :

    Formation of the Indole Core: Starting from phenylhydrazine and 1-(thiophen-2-yl)ethanone, the indole core is synthesized.

    Introduction of the Piperidinyl Group: The piperidinyl group is introduced using 4-bromopyridine and 2,6-dichlorophenylboronic acid through a Suzuki-Miyaura coupling reaction.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indole involves its interaction with various molecular targets and pathways. The indole core can bind to multiple receptors, including serotonin and dopamine receptors, which are involved in mood regulation and pain perception . The piperidinyl group can enhance the compound’s binding affinity and selectivity for these receptors.

Comparison with Similar Compounds

Properties

CAS No.

827016-63-7

Molecular Formula

C20H20Cl2N2

Molecular Weight

359.3 g/mol

IUPAC Name

2-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1H-indole

InChI

InChI=1S/C20H20Cl2N2/c21-17-5-3-6-18(22)20(17)14-8-10-24(11-9-14)13-16-12-15-4-1-2-7-19(15)23-16/h1-7,12,14,23H,8-11,13H2

InChI Key

COYVRVQBPILDCP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=C(C=CC=C2Cl)Cl)CC3=CC4=CC=CC=C4N3

Origin of Product

United States

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